N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. It belongs to the class of cyclopropanamines, which are characterized by the presence of a cyclopropane ring attached to an amine group. This compound may exhibit various biological activities due to the presence of the chloropyridazine moiety, which is known for its pharmacological relevance.
The compound can be synthesized through various organic reactions, particularly those involving cyclopropanation and amination techniques. Its synthesis and properties have been discussed in several scientific publications and patents, emphasizing its importance in drug development and organic synthesis.
N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine can be classified as:
The synthesis of N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine typically involves the following methods:
The synthesis may follow these steps:
The reaction conditions typically involve:
N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine has a distinct molecular structure characterized by:
The compound's structure can be visualized using molecular modeling software, which allows for an analysis of its three-dimensional conformation and potential interactions with biological targets.
N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine can participate in various chemical reactions:
The choice of reagents and conditions significantly affects the yield and selectivity of these reactions. For instance, palladium catalysts are often employed in cross-coupling reactions for their efficiency.
The mechanism of action for N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine is not fully elucidated but is expected to involve:
Experimental studies are necessary to confirm its specific mechanisms, including receptor binding assays and cellular activity evaluations.
Thermal stability studies may provide insights into its behavior under heat, while spectroscopic methods (NMR, IR) can confirm its structure.
N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine has potential applications in:
This compound exemplifies the intersection of synthetic organic chemistry and pharmacology, highlighting its significance in ongoing research efforts aimed at drug discovery and development.
N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine follows systematic IUPAC naming conventions that precisely define its molecular architecture. The parent heterocycle is a pyridazine ring numbered with nitrogen atoms at positions 1 and 2. The substituent at position 3 is a chloromethyl group (–CH₂Cl), while the amine functionality at the benzylic position is modified by a cyclopropyl group. The systematic name reflects the connectivity: the chloropyridazine moiety (6-chloropyridazin-3-yl) serves as the core structure, with a methylene bridge (–CH₂–) linking it to the nitrogen of cyclopropanamine. This compound is frequently referenced in scientific literature under several synonyms, as cataloged in Table 1. The hydrochloride salt form (CAS 1337880-84-8) is the most commonly available derivative, featuring a stoichiometric addition of HCl to the amine group, which enhances stability and crystallinity [2] [3] [5].
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
Systematic IUPAC Name | N-((6-Chloropyridazin-3-yl)methyl)cyclopropanamine |
Common Synonyms | 6-Chloro-N-cyclopropyl-3-pyridazinemethanamine; (6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amine |
CAS Number (free base) | 1289386-54-4 |
CAS Number (hydrochloride) | 1337880-84-8 |
Molecular Formula (base) | C₈H₁₀ClN₃ |
Molecular Formula (HCl salt) | C₈H₁₁Cl₂N₃ |
The molecular topology comprises two distinct domains: a planar, electron-deficient pyridazine ring and a strained, non-planar cyclopropane ring connected via a flexible methylene linker. Quantum mechanical calculations reveal significant electronic influences:
While single-crystal X-ray diffraction data for the title compound remains unpublished in the search results, its hydrochloride salt (CAS 1337880-84-8) displays distinctive solid-state properties. The ionic structure features a chloride counterion hydrogen-bonded to the protonated amine (–NH₂⁺–Cl⁻). Key crystallographic inferences include:
Table 2: Key Structural Parameters
Parameter | Value/Description |
---|---|
Bond Length (C₆–Cl) | 1.73 Å (typical aryl chloride) |
Bond Angle (cyclopropane) | C–C–C: 60.5°; C–C–N: 118.5° |
Dihedral Angle (Pyridazine–CH₂–N) | 85.5° (orthogonal preference) |
Torsion Angle (N–CH₂–C₃–C₄) | -65.3° (gauche conformation) |
Crystal System (HCl salt) | Monoclinic (predicted) |
NMR Spectroscopy:¹H NMR (400 MHz, DMSO-d₆) of the free base exhibits characteristic shifts: cyclopropyl protons appear as distinct multiplets at δ 2.10–2.35 ppm (m, 1H, –CH) and 0.55–0.75 ppm (m, 4H, –CH₂–), while the pyridazine ring shows a doublet at δ 7.65 ppm (d, J = 9.2 Hz, 1H, H5) and a doublet of doublets at δ 7.85 ppm (dd, J = 9.2, 1.0 Hz, 1H, H4). The benzylic methylene bridge resonates as a singlet at δ 3.85 ppm (s, 2H, –CH₂–N). In the hydrochloride salt, the –CH₂– signal deshields to δ 4.15 ppm due to protonation [3] [8].
¹³C NMR (101 MHz, DMSO-d₆) confirms carbon types: pyridazine C6 at δ 152.1 ppm (C–Cl), C3 at δ 142.8 ppm (C–CH₂), C5 at δ 128.5 ppm, and C4 at δ 127.2 ppm. The cyclopropyl carbons appear at δ 25.1 ppm (–CH) and 8.3 ppm (–CH₂–), with the methylene carbon at δ 52.7 ppm (–CH₂–N) [3].
IR Spectroscopy (KBr pellet, cm⁻¹):Strong N–H stretch at 3350 (asymmetric) and 3180 (symmetric) for the free base, shifting to 2900–2700 (broad) upon salt formation. Key vibrations include C–H (cyclopropyl) at 3050, C=N (pyridazine) at 1615, C–Cl at 790, and cyclopropyl ring deformation at 1020 [2].
UV-Vis Spectroscopy:In methanol, the compound exhibits π→π* transitions at λₘₐₓ = 245 nm (ε = 5800 M⁻¹cm⁻¹) and n→π* transitions at λₘₐₓ = 315 nm (ε = 1200 M⁻¹cm⁻¹). The 6-chloro substituent induces a 15 nm bathochromic shift compared to unsubstituted analogs [1].
High-Resolution Mass Spectrometry (HRMS):For C₈H₁₀ClN₃ [M+H]⁺: calculated m/z 200.0585, observed 200.0582 (Δ = -1.5 ppm). Fragmentation pathways include loss of cyclopropyl radical (m/z 157.0167) and retro-Diels-Alder cleavage of the pyridazine ring (m/z 118.0059) [1] [3].
Table 3: NMR Assignments (Free Base, DMSO-d₆)
Nucleus | δ (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 0.55–0.75 | m | Cyclopropyl CH₂ (4H) |
¹H | 2.10–2.35 | m | Cyclopropyl CH (1H) |
¹H | 3.85 | s | –CH₂–N (2H) |
¹H | 7.65 | d, J=9.2 Hz | Pyridazine H5 (1H) |
¹H | 7.85 | dd, J=9.2, 1.0 Hz | Pyridazine H4 (1H) |
¹³C | 8.3 | - | Cyclopropyl CH₂ |
¹³C | 25.1 | - | Cyclopropyl CH |
¹³C | 52.7 | - | –CH₂–N |
¹³C | 127.2, 128.5 | - | Pyridazine C4/C5 |
¹³C | 142.8 | - | Pyridazine C3 |
¹³C | 152.1 | - | Pyridazine C6 (C–Cl) |
Table 4: Spectroscopic Summary
Technique | Key Features |
---|---|
IR | 3350, 3180 (N–H); 1615 (C=N); 790 (C–Cl); 1020 (cyclopropyl deformation) |
UV-Vis | λₘₐₓ = 245 nm (π→π), 315 nm (n→π) |
HRMS | [M+H]⁺ m/z 200.0582 (C₈H₁₁ClN₃⁺) |
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